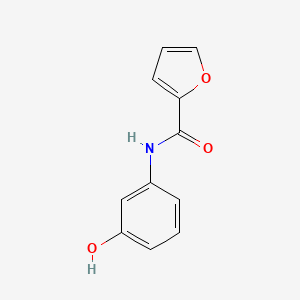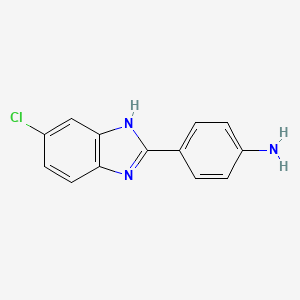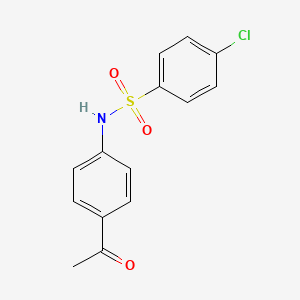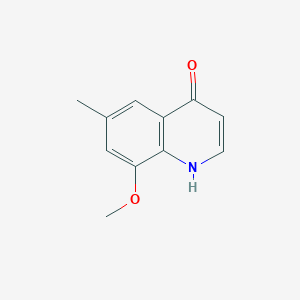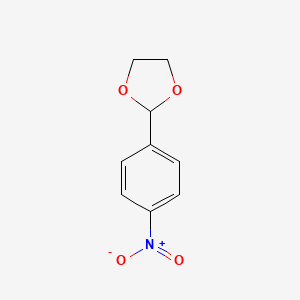
2-(4-Nitrophenyl)-1,3-dioxolan
Übersicht
Beschreibung
2-(4-Nitrophenyl)-1,3-dioxolane (NPDox) is an organic compound belonging to the class of dioxolanes. It is a colorless and crystalline solid that is soluble in polar organic solvents. NPDox is used in a variety of research applications including organic synthesis, biochemistry, and drug development. The compound is also used as a reagent in the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von Dipyrromethanen
Die Verbindung wird bei der Synthese von 2,2′-(4-Nitrophenyl)dipyrromethan verwendet . Dipyrromethane und deren Derivate sind wichtige Bausteine für viele Chemikalien, die Porphyrin- und Polypyrrolstrukturen enthalten . Der Syntheseprozess wird unter Verwendung eines SO3H-funktionalisierten ionischen Flüssigkeitskatalysators in Pickering-Emulsions-basierten Festbettreaktoren intensiviert . Diese Methode weist eine hohe Reaktionsaktivität und Produktspezifität auf .
Produktion chromogener Enzymsubstrate
Die Verbindung wird bei der Produktion chromogener Enzymsubstrate verwendet . Diese Substrate werden häufig zum Testen hydrolytischer Enzyme verwendet . Die Hauptvorteile chromogener Substrate sind ihre hohe Reaktivität und Empfindlichkeit, die eine schnelle spektrophotometrische Detektion von Zielenzymen und enzymbasierten Assays ermöglichen .
Prozessintensivierung
Die Verbindung wird bei der Prozessintensivierung verwendet . Eine Erhöhung des Kontakts von Reaktanten mit der katalytischen wässrigen Lösung in einem Pickering-Emulsions-basierten Festbettreaktor kann den Syntheseprozess von Dipyrromethan erheblich verbessern und eine hervorragende Produktausbeute und eine kurze Reaktionszeit erzielen .
Organische Synthese
Die Verbindung wird in der organischen Synthese verwendet . Es hat sich gezeigt, dass Pickering-Emulsions-basierte Festbettreaktoren unter Verwendung von ionischen Flüssigkeiten als Katalysatoren für die Interphasen-Katalyse ein großes Anwendungspotenzial in der Prozessintensivierung der organischen Synthese haben .
Kinetische Studien
Die Verbindung wird in kinetischen Studien der Phosphoesterhydrolyse verwendet. Sie gehört zur Klasse der organischen Verbindungen, die als Phenylphosphate bekannt sind, die aromatische Organosauerstoffverbindungen sind, die eine Phosphatgruppe enthalten, die mit einer Phenylgruppe verestert ist.
Diagnostische Werkzeuge in der klinischen Mikrobiologie
Die Verbindung wird als effektive diagnostische Werkzeuge in der klinischen Mikrobiologie verwendet . Synthetische Glykoside mit chromogenen oder fluorogenen Gruppen werden häufig als Substrate zum Testen hydrolytischer Enzyme verwendet .
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)8-3-1-7(2-4-8)9-13-5-6-14-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXYVXYKLYQCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295800 | |
| Record name | 2-(4-Nitrophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2403-53-4 | |
| Record name | 2403-53-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Nitrophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-(4-Nitrophenyl)-1,3-dioxolane influence its use in artificial enzyme research?
A: 2-(4-Nitrophenyl)-1,3-dioxolane serves as a model substrate in artificial enzyme research, particularly in studies exploring the hydrolysis of acetals []. The structure of this compound, containing the acetal functional group, allows researchers to investigate and mimic the catalytic activity of natural enzymes in breaking down acetal bonds.
Q2: What key finding arose from the study using 2-(4-Nitrophenyl)-1,3-dioxolane with artificial enzyme-cofactor complexes?
A: Research using 2-(4-Nitrophenyl)-1,3-dioxolane demonstrated that the activity of artificial enzyme-cofactor complexes in hydrolyzing this compound could be fine-tuned []. Factors such as the active site's size, the cofactor's acidity, and hydrophobicity played a crucial role in modulating the complex's catalytic efficiency. This control over activity is a significant step towards developing artificial enzymes with tailored catalytic properties.
Q3: Beyond its use in artificial enzymes, what structural information is available about 2-(4-Nitrophenyl)-1,3-dioxolane?
A: Crystallographic analysis of a derivative of 2-(4-Nitrophenyl)-1,3-dioxolane, specifically (4R,5R)-Diethyl 2-(4-nitrophenyl)-1,3-dioxolane-4,5-dicarboxylate, revealed that the nitro group and the aromatic ring are nearly coplanar []. Additionally, the five-membered dioxolane ring adopts a twist conformation. This structural data provides insights into the molecule's conformation and potential interactions with other molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)



